7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H21N7O6 and its molecular weight is 479.453. The purity is usually 95%.
BenchChem offers high-quality 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research conducted by Kandhavelu et al. (2012) on arylhydrazones of methylene active compounds, including structural analogs of the compound , demonstrated significant antimicrobial activity. These compounds, characterized by their ability to form stabilized hydrazone forms, exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Kandhavelu et al., 2012).
Synthetic Methodologies
The synthesis and characterization of various derivatives, including those with purine bases or xanthene structures, have been extensively explored. For instance, the work by Bhatia et al. (2016) on xanthene derivatives for antiasthmatic activity, demonstrates the synthetic versatility of purine and related structures, offering a framework for the development of novel compounds with potential therapeutic applications (Bhatia et al., 2016).
Potential Pharmaceutical Applications
The exploration of purine derivatives, as outlined in research by Hassan et al. (2017), provides a foundation for understanding the anticancer potential of structurally related compounds. These studies, which include the synthesis and evaluation of novel fused purine analogues, underscore the anticancer activity against various cell lines, suggesting a promising area for the development of new anticancer agents (Hassan et al., 2017).
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O6/c1-27-19-18(20(30)25-22(27)31)28(13-11-14-5-7-15(34-2)8-6-14)21(24-19)26-23-12-3-4-16-9-10-17(35-16)29(32)33/h3-10,12,18-19H,11,13H2,1-2H3,(H,24,26)(H,25,30,31)/b4-3+,23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUYLFTUUQGBM-PXETXYMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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